molecular formula C10H16O2 B15232463 Ethyl bicyclo[4.1.0]heptane-1-carboxylate

Ethyl bicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B15232463
M. Wt: 168.23 g/mol
InChI Key: KVTJUYZGMNWRCR-UHFFFAOYSA-N
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Description

Ethyl bicyclo[4.1.0]heptane-1-carboxylate is an organic compound with the molecular formula C10H16O2. It is a bicyclic ester that features a unique bicyclo[4.1.0]heptane framework. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl bicyclo[4.1.0]heptane-1-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions are generally mild, allowing for the formation of the bicyclic structure without significant side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable cycloisomerization reactions. These methods leverage the efficiency of transition metal catalysts to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: Ethyl bicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) are employed for substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the bicyclic framework.

Scientific Research Applications

Ethyl bicyclo[4.1.0]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism by which ethyl bicyclo[4.1.0]heptane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing the active bicyclic moiety that interacts with target molecules.

Comparison with Similar Compounds

    Bicyclo[4.1.0]heptane: A structurally related compound without the ester group.

    Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure.

    7-Oxabicyclo[2.2.1]heptane: A bicyclic ether with distinct chemical properties.

Uniqueness: Ethyl bicyclo[4.1.0]heptane-1-carboxylate is unique due to its ester functionality combined with the bicyclic framework. This combination imparts specific reactivity and binding characteristics, making it valuable in various research applications.

Properties

IUPAC Name

ethyl bicyclo[4.1.0]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-9(11)10-6-4-3-5-8(10)7-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTJUYZGMNWRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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